2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1252916-09-8
VCID: VC6259179
InChI: InChI=1S/C22H17F4N3O3S/c23-16-4-2-1-3-13(16)11-29-20(31)19-17(9-10-33-19)28(21(29)32)12-18(30)27-15-7-5-14(6-8-15)22(24,25)26/h1-10,17,19H,11-12H2,(H,27,30)
SMILES: C1=CC=C(C(=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)F
Molecular Formula: C22H15F4N3O3S
Molecular Weight: 477.43

2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

CAS No.: 1252916-09-8

Cat. No.: VC6259179

Molecular Formula: C22H15F4N3O3S

Molecular Weight: 477.43

* For research use only. Not for human or veterinary use.

2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide - 1252916-09-8

Specification

CAS No. 1252916-09-8
Molecular Formula C22H15F4N3O3S
Molecular Weight 477.43
IUPAC Name 2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C22H17F4N3O3S/c23-16-4-2-1-3-13(16)11-29-20(31)19-17(9-10-33-19)28(21(29)32)12-18(30)27-15-7-5-14(6-8-15)22(24,25)26/h1-10,17,19H,11-12H2,(H,27,30)
Standard InChI Key FOHHXMUZIYHAOH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)F

Introduction

Structural Characterization

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic core consisting of a thiophene and pyrimidine ring. Key structural features include:

  • Core Structure: A thieno[3,2-d]pyrimidine-2,4-dione backbone (positions 2 and 4 are oxidized to ketones).

  • Substituents:

    • A 2-fluorobenzyl group attached at position 3 of the thieno[3,2-d]pyrimidine ring.

    • An acetamide linker connecting the core to a 4-(trifluoromethyl)phenyl group.

The molecular formula is C₂₂H₁₇F₄N₃O₃S, with a molecular weight of 479.4 g/mol .

Molecular Properties

Key Physical and Chemical Attributes

PropertyValueSource
Molecular FormulaC₂₂H₁₇F₄N₃O₃SPubChem
Molecular Weight479.4 g/molPubChem
SMILESC1=CC=C(C(=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)PubChem
InChIInChI=1S/C22H17F4N3O3S/c23-16-4-2-1-3-13(16)11-29-20(31)19-17(9-10-33-19)28(21(29)32)12-18(30)27-15-7-5-14(6-8-15)22(24,25)26/h1-10,17,19H,11-12H2,(H,27,30)PubChem
CAS Number1252916-09-8PubChem

Functional Groups and Reactivity

  • Electrophilic Sites: The ketone groups at positions 2 and 4 of the thieno[3,2-d]pyrimidine core may participate in nucleophilic substitution or condensation reactions.

  • Acetamide Linker: The amide bond between the core and the 4-(trifluoromethyl)phenyl group is stable under typical physiological conditions but may hydrolyze under acidic or basic environments.

Biological Activity and Research Context

Class-Based Insights

Thieno[3,2-d]pyrimidine derivatives are explored for their potential in modulating cannabinoid receptors (e.g., CB2R) and kinase inhibition . For example:

  • CB2R Ligands: Thieno[3,2-d]pyrimidine-2,4-diones with hydrophobic substituents at position 7 exhibit agonist or antagonist activity, depending on substituent size and electronic properties .

  • Kinase Inhibition: Fluorinated phenyl groups (e.g., 2-fluorophenyl) enhance lipophilicity, potentially improving membrane permeability and target binding affinity.

Structure-Activity Relationships (SAR)

PositionModificationImpact on ActivityExample Compounds
C32-Fluorobenzyl substitutionEnhances hydrophobicityCID 75255693
C1Acetamide linkageModulates solubility and bioavailabilityCID 27374680 , CID 75255393
Phenyl4-(Trifluoromethyl) groupIncreases metabolic stabilityCID 27374680 , CID 7

While direct data on this compound’s bioactivity is unavailable, its structural analogs suggest potential applications in drug discovery, particularly in targeting GPCRs or kinases.

Comparative Analysis with Analogues

Key Structural Variants

Compound IDStructural DifferencesBiological FocusSource
CID 27374680 3-ethyl-4-oxo-7-phenyl coreKinase inhibitionPubChem
CID 75255393 Methyl 4-(acetamido)benzoate substituentEnzyme modulationPubChem
CID 28867958 5-(4-fluorophenyl)-2-methyl coreAnticancer agentsPubChem

SAR Trends

  • Fluorinated Substituents: Fluorine atoms (e.g., 2-fluorophenyl) are common in bioactive molecules due to their ability to enhance binding interactions through van der Waals forces .

  • Trifluoromethyl Groups: The 4-(trifluoromethyl)phenyl moiety may stabilize π-π interactions with aromatic residues in target proteins .

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